molecular formula C15H28N2O3 B3027368 (S)-tert-Butyl 1-(oxan-4-ylmethyl)pyrrolidin-3-ylcarbamate CAS No. 1286209-07-1

(S)-tert-Butyl 1-(oxan-4-ylmethyl)pyrrolidin-3-ylcarbamate

Cat. No.: B3027368
CAS No.: 1286209-07-1
M. Wt: 284.39
InChI Key: BCTFNJAAWPWZKN-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 1-(oxan-4-ylmethyl)pyrrolidin-3-ylcarbamate is a chiral compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(oxan-4-ylmethyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 1,4-diamine.

    Introduction of the Oxane Ring: The oxane ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by an oxane moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-(oxan-4-ylmethyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution Reagents: Halides, alkylating agents, or other suitable reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(oxan-4-ylmethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1-(oxan-4-ylmethyl)pyrrolidin-3-ylcarbamate: The non-chiral version of the compound.

    tert-Butyl 1-(oxan-4-ylmethyl)pyrrolidin-2-ylcarbamate: A similar compound with a different substitution pattern on the pyrrolidine ring.

    tert-Butyl 1-(oxan-4-ylmethyl)piperidin-3-ylcarbamate: A compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(S)-tert-Butyl 1-(oxan-4-ylmethyl)pyrrolidin-3-ylcarbamate is unique due to its specific chiral configuration, which can lead to different biological activities and properties compared to its non-chiral or differently substituted counterparts

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(oxan-4-ylmethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-13-4-7-17(11-13)10-12-5-8-19-9-6-12/h12-13H,4-11H2,1-3H3,(H,16,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTFNJAAWPWZKN-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701113388
Record name Carbamic acid, N-[(3S)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286209-07-1
Record name Carbamic acid, N-[(3S)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286209-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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